molecular formula C15H16N2O7S B14259242 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide CAS No. 312299-30-2

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

Cat. No.: B14259242
CAS No.: 312299-30-2
M. Wt: 368.4 g/mol
InChI Key: QRTFGOLIMBMCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a chemical compound that features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3,4,5-trimethoxyaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-amino-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, the trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus affecting cell division . The nitro group may also play a role in redox reactions within cells, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a trimethoxyphenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

312299-30-2

Molecular Formula

C15H16N2O7S

Molecular Weight

368.4 g/mol

IUPAC Name

4-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O7S/c1-22-13-8-10(9-14(23-2)15(13)24-3)16-25(20,21)12-6-4-11(5-7-12)17(18)19/h4-9,16H,1-3H3

InChI Key

QRTFGOLIMBMCQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.